molecular formula C17H13NO2S B2622741 Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate CAS No. 320420-94-8

Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate

Cat. No. B2622741
CAS RN: 320420-94-8
M. Wt: 295.36
InChI Key: WHQGTUOPWSBROE-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Synthesis Analysis

Thiazoles can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of thiazoles is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Antioxidant Properties

Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate exhibits antioxidant activity due to its thiazole ring structure. Thiazoles are known to scavenge free radicals and protect cells from oxidative stress. Researchers have investigated its potential as a natural antioxidant in food preservation and health supplements .

Analgesic and Anti-Inflammatory Effects

Thiazole derivatives, including Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate, have shown promise as analgesics and anti-inflammatory agents. These compounds may inhibit pain pathways and reduce inflammation by modulating cytokines and enzymes .

Antimicrobial and Antifungal Activity

Thiazoles possess antimicrobial and antifungal properties. Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate could be explored as a potential agent against bacterial and fungal infections. Researchers have investigated its efficacy against various pathogens .

Antiviral Potential

Thiazole derivatives have been studied for their antiviral activity. Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate might exhibit inhibitory effects against certain viruses. Further research is needed to explore its mechanism of action and potential clinical applications .

Diuretic Properties

Thiazoles can influence renal function and fluid balance. Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate may have diuretic effects, making it relevant for conditions related to fluid retention and kidney health .

Neuroprotective Effects

Thiazole derivatives have been investigated for their neuroprotective potential. Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate could play a role in preserving neuronal health and preventing neurodegenerative diseases. Studies have explored its impact on neuronal cell lines and animal models .

Antitumor and Cytotoxic Activity

Thiazoles, including Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate, have demonstrated antitumor and cytotoxic effects. Researchers have evaluated their impact on cancer cell lines, highlighting their potential as chemotherapeutic agents .

Chemical Reaction Accelerators

Thiazoles serve as building blocks in organic synthesis. Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate can participate in various chemical reactions, making it valuable in drug discovery and material science .

Safety and Hazards

The safety and hazards of thiazoles can vary depending on the specific compound. For example, some thiazoles are classified as Acute Tox. 3 Oral .

Future Directions

Thiazoles have been widely used in the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles . Therefore, compounds with a structure similar to thiazoles may provide new insights for antifungal drug development .

properties

IUPAC Name

methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2S/c1-20-17(19)14-9-7-13(8-10-14)16-18-15(11-21-16)12-5-3-2-4-6-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQGTUOPWSBROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate

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